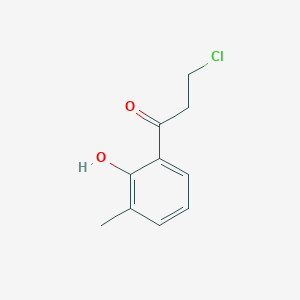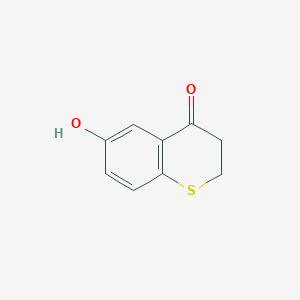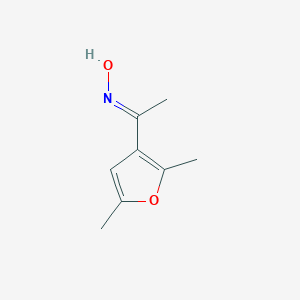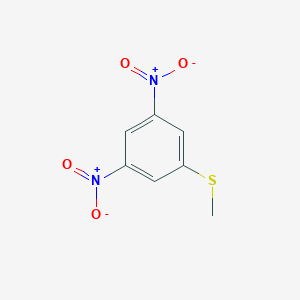![molecular formula C25H23N3O4S B289974 Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B289974.png)
Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of thienopyridine derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways involved in cell proliferation, inflammation, and apoptosis. It has been shown to inhibit the activity of various enzymes, such as topoisomerase II and COX-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate in lab experiments is its wide range of biological activities. This compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for various scientific research applications. Additionally, the synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
However, there are also some limitations associated with the use of Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Additionally, the compound's toxicity and potential side effects have not been fully characterized, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored in the study of Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate. One area of research that can be explored is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the compound's mechanism of action can be further elucidated to better understand its biological activity. Furthermore, the compound's potential applications in drug development can be explored, particularly in the development of anticancer and anti-inflammatory drugs. Finally, the compound's toxicity and potential side effects can be further characterized to better understand its safety profile.
Métodos De Síntesis
The synthesis of Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate involves the reaction of ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthiophene-5-carboxylate with 2-chloro-3-formylquinoline in the presence of a base. This reaction results in the formation of the desired thienopyridine derivative. The purity and yield of the compound can be improved by using appropriate purification techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
Fórmula molecular |
C25H23N3O4S |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-(4-methoxyphenyl)-6-methyl-2-(phenylcarbamoyl)thieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C25H23N3O4S/c1-4-32-25(30)18-14(2)27-24-20(19(18)15-10-12-17(31-3)13-11-15)21(26)22(33-24)23(29)28-16-8-6-5-7-9-16/h5-13H,4,26H2,1-3H3,(H,28,29) |
Clave InChI |
IANMKPUSRJIMDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C(=C(S2)C(=O)NC4=CC=CC=C4)N)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C(=C(S2)C(=O)NC4=CC=CC=C4)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)




![4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
![1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)